(PHENANTHREN-9-YLMETHYL)HYDRAZINE

Description

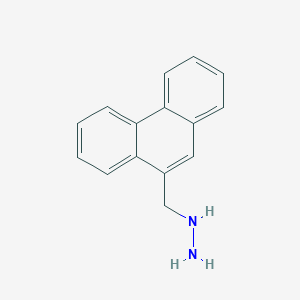

(Phenanthren-9-ylmethyl)hydrazine (CAS: 887593-17-1), also known as (anthracen-9-ylmethyl)hydrazine, is a polycyclic aromatic hydrazine derivative with the molecular formula C₁₅H₁₄N₂ and an average molecular mass of 222.291 g/mol . Its structure comprises a phenanthrene (or anthracene) core linked to a hydrazine (-NH-NH₂) group via a methyl bridge. The hydrazine moiety confers nucleophilic reactivity, enabling applications in synthesizing hydrazones, heterocycles, or coordination complexes.

Properties

CAS No. |

887593-14-8 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 |

IUPAC Name |

phenanthren-9-ylmethylhydrazine |

InChI |

InChI=1S/C15H14N2/c16-17-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,17H,10,16H2 |

InChI Key |

QUAGAGIKRIEUNA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CNN |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (PHENANTHREN-9-YLMETHYL)HYDRAZINE typically involves the reaction of phenanthrene derivatives with hydrazine or its derivatives. One common method is the alkylation of phenanthrene with a suitable methylating agent, followed by the introduction of the hydrazine group through nucleophilic substitution. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(PHENANTHREN-9-YLMETHYL)HYDRAZINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenanthrenequinone derivatives.

Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenanthrene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Hydrogen gas in the presence of catalysts like Raney nickel is often used.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include phenanthrenequinone, dihydrophenanthrene, and halogenated phenanthrene derivatives. These products are valuable intermediates in the synthesis of various organic compounds.

Scientific Research Applications

(PHENANTHREN-9-YLMETHYL)HYDRAZINE has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly in designing molecules with therapeutic potential.

Industry: It finds applications in the production of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (PHENANTHREN-9-YLMETHYL)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular processes. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Variations

Phenanthrene/Acridine Derivatives

- Acridine Derivatives (e.g., 10-methylacridinium-9-yl derivatives): These compounds, such as those with formylhydrazone (3d) or thiosemicarbazone (3f) substituents, share a nitrogen-containing tricyclic core (acridine) but differ in electronic properties due to the presence of a charged nitrogen atom in the acridinium system .

- Quinoline/Phenothiazine Derivatives (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine): Phenothiazines feature a sulfur and nitrogen heterocycle, enabling redox-active behavior absent in the purely hydrocarbon phenanthrene core of the target compound .

Heterocyclic Carboxamides

Pyrido[3,4-b]indole-3-carboxamides (e.g., compounds 5a–5l and 7a–7c) possess a β-carboline core with carboxamide substituents. Unlike the hydrazine group in the target compound, carboxamides exhibit hydrogen-bonding capacity but lower nucleophilicity, limiting their utility in condensation reactions .

Functional Group Reactivity

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.